
Veratrine
Overview
Description
Veratrine is a complex mixture of steroidal alkaloids primarily derived from plants of the Veratrum genus, notably Veratrum album and Veratrum viride. First isolated in 1819 by Pelletier and Caventou , it consists predominantly of veratridine and cevadine, which are ester derivatives of the alkamine veracevine (the 3β-epimer of cevine) . Historically, this compound was investigated for its cardiovascular effects, particularly its hypotensive properties, and its ability to modulate neuronal sodium channels . Modern studies highlight its role in neurophysiology, where it prolongs sodium channel activation, leading to repetitive neuronal firing and altered action potentials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Veratrine is typically isolated from natural sources rather than synthesized. The isolation process involves extracting the alkaloids from the plant material using solvents like ethanol or ether.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the seeds and rhizomes of the respective plants. The plant material is first dried and ground, followed by solvent extraction. The extract is then subjected to various purification steps, including precipitation and chromatography, to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Veratrine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which are often studied for their biological activities.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological properties.
Substitution: Substitution reactions, particularly involving the methoxy groups, can lead to the formation of different derivatives of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Veratrine is a mixture of alkaloids derived from plants of the Veratrum genus, with Veratridine and Cevadine being its major components . Research indicates that this compound and its derivatives have various applications, particularly in scientific research and, to a limited extent, in medicine .
Scientific Research Applications
- Neuropharmacological Tool: this compound has the ability to depolarize cells by affecting sodium channels, making it applicable as a neuropharmacological tool for studying the electrical properties of nerve and muscle fibers .
- Study of Dopamine Release: this compound has been used in in vivo studies to understand the mechanisms underlying dopamine release from rat nigrostriatal terminals .
- Sperm Motility Research: Veratridine, a component of this compound, has been reported to increase sperm progressive motility and enhance protein tyrosine phosphorylation during capacitation. It can also block the progesterone-induced acrosome reaction .
Medical Applications and Research
- Hypertension: Clinical studies have explored the action of Veratrum alkaloids, including Veratridine, in managing hypertension .
- Cancer Research: Veratridine has demonstrated anti-tumor effects by enhancing the transactivation of UBXN2A, leading to the upregulation of UBXN2A in the cytoplasm, which inhibits the oncoprotein mortalin-2 (mot-2). This process results in cancer cell death in UBXN2A- and mot-2-dependent manners .
- Chemosensitivity: Veratridine can potentiate cancer chemosensitivity and has a synergistic effect when combined with chemotherapy drugs like 5-Fluorouracil (5-FU) and etoposide .
- Myasthenia Gravis: Veratridine has been tested as a treatment for myasthenia gravis due to its potential to increase muscle responses to motor neuron stimulation .
This compound as a Pesticide
- Insecticide: The EPA has proposed registration for this compound as a new pesticide for direct application to control pests like brown marmorated stink bugs, boxelder bugs, house flies, and ants. It targets insect nervous systems similarly to pyrethroids but may not have the same cross-resistance concerns .
Toxicity
- Mechanism of Action: Veratridine acts as a neurotoxin by binding to voltage-gated sodium ion channels and preventing their inactivation, leading to increased nerve excitability .
- Symptoms: Veratridine toxicity can result in severe nausea, bradycardia, hypotension, difficulty breathing, salivation, and muscle weakness .
- Treatment: Treatment for Veratridine toxicity includes administering activated charcoal, atropine, and benzodiazepines .
- Mitochondrial Effects: this compound and Veratridine can decrease the rate of state 3 respiration and affect mitochondrial electrical membrane potential, indicating chemical- and tissue-specific toxic effects on mitochondrial respiratory chain complexes .
- Fatal Poisonings: Fatal poisonings have been reported due to the ingestion of Veratrum species, with Veratridine and Cevadine identified as the toxic compounds .
Mechanism of Action
Veratrine exerts its effects primarily by binding to and preventing the inactivation of voltage-gated sodium ion channels. This binding leads to persistent activation of these channels, resulting in increased nerve excitability and elevated intracellular calcium levels. The prolonged activation of sodium channels disrupts normal cellular function, leading to neurotoxic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Protoveratrine
- Structure : Protothis compound’s alkamine base, protoverine , is a 27-carbon steroidal alkaloid distinct from veracevine but shares esterification with veratroyl groups .
- Function: Like this compound, protothis compound induces hypotension but with greater selectivity for cardiac reflexes. It prolongs cardiac tissue refractory periods but lacks this compound’s pronounced neuroexcitatory effects .
Germine
- Structure : Germine is an isomeric form of veracevine, differing in stereochemistry at key hydroxyl groups .
- Function : Germine esters exhibit hypotensive activity comparable to this compound but with reduced neurotoxicity, making them historically significant in early antihypertensive research .
Cevadine
- Structure : A major component of this compound, cevadine is esterified with angelic acid, whereas veratridine is esterified with veratroyl acid .
- Function: Cevadine induces larger initial negative after-potentials in neurons compared to veratridine but with faster decay kinetics .
Pharmacological Contrasts
Cardiac Effects
- Key Finding: this compound’s hypotensive action is less spoliative (non-depleting) than digitalis, making it historically preferred for chronic vascular conditions .
Neurophysiological Effects
- Mechanistic Insight: this compound’s K+ efflux correlates with negative after-potentials in crab nerve, a property absent in structurally distinct alkaloids like staurosporine, which targets apoptosis pathways .
Clinical and Toxicological Profiles
This compound vs. Veratramine
- This compound : Clinically abandoned due to mucosal toxicity despite efficacy as a counterirritant and in rheumatic conditions .
- Veratramine : Antagonizes this compound-induced neuronal and muscular responses, mimicking quinine’s suppression of veratridine’s effects .
Species-Specific Responses
- Prazosin Protection : Prazosin blocks this compound-induced atrial contractures in rats (IC₅₀ = 0.55 µM) but is less effective in guinea pigs (IC₅₀ = 2.80 µM) and rabbits (IC₅₀ = 1.96 µM) .
Data Tables
Table 1: Structural Comparison of Key Alkaloids
Compound | Alkamine Base | Ester Group | Molecular Weight | Source |
---|---|---|---|---|
Veratridine | Veracevine | Veratroyl | 591.7 g/mol | Veratrum spp. |
Cevadine | Veracevine | Angeloyl | 591.7 g/mol | Veratrum spp. |
Protoverine | Protoverine | Multiple | 409.6 g/mol | Veratrum spp. |
Table 2: Pharmacodynamic Effects on (Na+ + K+)-ATPase
Compound | ATPase Inhibition | Ca++ Dependency | TTX Sensitivity |
---|---|---|---|
This compound | 50–60% inhibition | Yes | Yes |
Monensin | Similar inhibition | No | No |
Ouabain | 100% inhibition | N/A | N/A |
Mechanistic Insights and Controversies
- Sodium vs. Calcium Mechanisms : this compound’s inhibition of (Na+ + K+)-ATPase in brain slices requires extracellular Ca++ and involves Na+/Ca++ exchange, unlike monensin .
- Phosphoinositide Hydrolysis: this compound-induced phosphoinositide hydrolysis in rat brain is Ca++-dependent and distinct from norepinephrine’s α1-adrenoceptor-mediated pathway .
Q & A
Basic Research Questions
Q. How can Veratrine alkaloids be isolated and purified from plant sources for experimental use?
- Methodological Answer : Isolation typically involves Soxhlet extraction using ethanol or methanol, followed by liquid-liquid partitioning (e.g., chloroform/water). Purification employs column chromatography with silica gel and gradient elution (hexane:ethyl acetate). Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., characteristic signals for veratridine at δ 3.2–3.5 ppm for methylenedioxy groups). Reproducibility requires strict control of solvent ratios and temperature .
Q. What experimental models are suitable for studying this compound's modulation of voltage-gated sodium channels (VGSCs)?
- Methodological Answer : Use Xenopus oocytes expressing human Nav1.7 channels for electrophysiology (voltage-clamp). Apply this compound (1–10 µM) to assess prolonged channel opening. Compare with tetrodotoxin (TTX) to confirm specificity. For tissue-level effects, ex vivo rodent dorsal root ganglion (DRG) preparations provide action potential prolongation data. Normalize results to control groups with buffer-only treatments .
Q. How do researchers quantify this compound's cytotoxic effects in neuronal cell lines?
- Methodological Answer : Perform MTT assays on SH-SY5Y cells exposed to this compound (0.1–100 µM) for 24–48 hours. Include positive controls (e.g., staurosporine) and negative controls (vehicle-only). Validate apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. Ensure triplicate runs and statistical analysis (ANOVA with post-hoc Tukey test) to address variability .
Advanced Research Questions
Q. How can contradictory findings on this compound's pro-arrhythmic vs. neuroprotective effects be systematically resolved?
- Methodological Answer : Conduct a Cochrane-style systematic review: (1) Define inclusion criteria (in vivo/in vitro studies, 1990–2025); (2) Extract data on dosage, model systems, and endpoints; (3) Perform meta-regression to identify confounding variables (e.g., tissue specificity, co-administered compounds). For unresolved contradictions, design a dual-model study comparing cardiomyocytes (hiPSC-derived) and hippocampal neurons under identical this compound concentrations .
Q. What strategies optimize the integration of computational modeling with experimental data for this compound's receptor interactions?
- Methodological Answer : Combine molecular docking (AutoDock Vina) using Nav1.7 crystal structures (PDB: 6J8J) with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories). Validate predictions via site-directed mutagenesis (e.g., D1586A mutation in Nav1.7) and patch-clamp validation. Use Shannon entropy analysis to identify key binding residues .
Q. How should researchers design dose-response studies to address this compound's biphasic effects (e.g., excitation vs. inhibition)?
- Methodological Answer : Implement a 10-point logarithmic dilution series (1 nM–100 µM) in electrophysiology assays. Use Hill slope analysis to distinguish EC50 (activation) vs. IC50 (inhibition). For in vivo relevance, apply pharmacokinetic modeling (e.g., two-compartment model) to estimate tissue-specific bioavailability. Include negative controls with Nav channel blockers (e.g., lidocaine) to confirm mechanism .
Q. What statistical frameworks are robust for analyzing time-dependent this compound toxicity in longitudinal studies?
- Methodological Answer : Use mixed-effects models (R package
lme4
) to account for repeated measures. For survival data, Kaplan-Meier curves with Cox proportional hazards regression (adjusting for covariates like age/weight). Address censored data via maximum likelihood estimation. Report confidence intervals and sensitivity analyses to validate assumptions .
Q. Data Contradiction & Reproducibility
Q. How can researchers mitigate batch-to-batch variability in this compound extracts?
- Methodological Answer : Standardize extraction protocols using pharmacopeial guidelines (e.g., USP-NF). Quantify alkaloid content via UPLC-MS/MS (veratridine and cevadine as markers). Implement quality control (QC) thresholds (e.g., ±5% alkaloid content). Share raw chromatograms and NMR spectra in supplementary materials for cross-lab verification .
Q. What methodologies validate this compound's off-target effects in complex biological systems?
- Methodological Answer : Perform kinome-wide profiling (Eurofins KinaseProfiler™) at 10 µM this compound. Combine with transcriptomics (RNA-seq) on treated vs. untreated HEK293 cells. Use STRING-DB for pathway enrichment analysis. Confirm hits via CRISPR-Cas9 knockout and rescue experiments. Triangulate data with literature mining (e.g., Comparative Toxicogenomics Database) .
Q. Experimental Design & Ethics
Q. What ethical considerations apply to in vivo studies of this compound-induced neurotoxicity?
- Methodological Answer : Follow ARRIVE 2.0 guidelines: (1) Minimize sample size via power analysis (G*Power); (2) Use non-invasive monitoring (e.g., EEG for seizure activity); (3) Define humane endpoints (e.g., >20% weight loss). Obtain IACUC approval and disclose conflicts of interest (e.g., funding sources) in publications .
Properties
IUPAC Name |
(1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) 2-methylbut-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUCFOVFALNEOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861603 | |
Record name | 4,12,14,16,17,20-Hexahydroxy-4,9-epoxycevan-3-yl 2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62-59-9 | |
Record name | Cevadine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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